1-Acetyl-5-[(4-chloro-2-cyclohexylphenoxy)methyl]-2,4-dimethoxybenzene
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Overview
Description
1-Acetyl-5-[(4-chloro-2-cyclohexylphenoxy)methyl]-2,4-dimethoxybenzene is a complex organic compound characterized by its unique structure, which includes an acetyl group, a chloro-substituted phenoxy group, and two methoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Acetyl-5-[(4-chloro-2-cyclohexylphenoxy)methyl]-2,4-dimethoxybenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the Claisen–Schmidt condensation reaction, which can be carried out using solvents like 1,4-dioxane and bases such as potassium hydroxide at room temperature . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
1-Acetyl-5-[(4-chloro-2-cyclohexylphenoxy)methyl]-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce ketones to alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Acetyl-5-[(4-chloro-2-cyclohexylphenoxy)methyl]-2,4-dimethoxybenzene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Acetyl-5-[(4-chloro-2-cyclohexylphenoxy)methyl]-2,4-dimethoxybenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s acetyl and phenoxy groups play crucial roles in binding to these targets, influencing their activity. The specific pathways involved depend on the biological context and the compound’s interactions with other molecules .
Comparison with Similar Compounds
1-Acetyl-5-[(4-chloro-2-cyclohexylphenoxy)methyl]-2,4-dimethoxybenzene can be compared with other similar compounds, such as:
Cyclohexylphenoxy derivatives: These compounds share the phenoxy group but differ in their substituents, affecting their chemical properties and applications.
Methoxybenzene derivatives:
Chloro-substituted benzenes: These compounds have similar substitution patterns but may vary in their overall structure and function.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H27ClO4 |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
1-[5-[(4-chloro-2-cyclohexylphenoxy)methyl]-2,4-dimethoxyphenyl]ethanone |
InChI |
InChI=1S/C23H27ClO4/c1-15(25)19-11-17(22(26-2)13-23(19)27-3)14-28-21-10-9-18(24)12-20(21)16-7-5-4-6-8-16/h9-13,16H,4-8,14H2,1-3H3 |
InChI Key |
FGXCCXHABNQVTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1)COC2=C(C=C(C=C2)Cl)C3CCCCC3)OC)OC |
Origin of Product |
United States |
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